molecular formula C20H31N3O2 B7169348 N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7169348
M. Wt: 345.5 g/mol
InChI Key: FJXISTDZAXMEIR-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-19-9-5-7-17(13-19)14-21-20(24)16-23-12-6-8-18(23)15-22-10-3-2-4-11-22/h5,7,9,13,18H,2-4,6,8,10-12,14-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXISTDZAXMEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2CCCC2CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.

    Reduction and Formation of Piperidinylmethyl Intermediate: The azide is then reduced to form 3-methoxybenzylamine, which is subsequently reacted with piperidine and formaldehyde to form the piperidinylmethyl intermediate.

    Formation of Pyrrolidinylmethyl Intermediate: In parallel, pyrrolidine is reacted with formaldehyde to form the pyrrolidinylmethyl intermediate.

    Final Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinylmethyl and pyrrolidinylmethyl intermediates under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The piperidinyl and pyrrolidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-2-[2-(morpholin-1-ylmethyl)pyrrolidin-1-yl]acetamide
  • N-[(3-methoxyphenyl)methyl]-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
  • N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)morpholin-1-yl]acetamide

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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